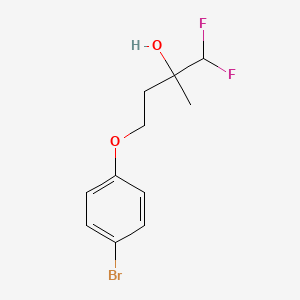![molecular formula C11H10INO6 B12994284 {2-iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenoxy}acetic acid](/img/structure/B12994284.png)
{2-iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-Iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenoxy}acetic acid is a complex organic compound with the molecular formula C11H10INO6 and a molecular weight of 379.1 g/mol . This compound is characterized by the presence of an iodo group, a methoxy group, and a nitroethenyl group attached to a phenoxyacetic acid backbone. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenoxy}acetic acid typically involves multiple steps, starting with the iodination of a methoxy-substituted phenol. The nitroethenyl group is introduced through a nitration reaction, followed by the formation of the phenoxyacetic acid moiety. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to ensure the desired regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction parameters precisely. Safety measures are crucial due to the handling of hazardous reagents and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
{2-Iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can replace the iodo group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroethenyl group may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
{2-Iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenoxy}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving nitro and iodo groups.
Medicine: Research into potential pharmaceutical applications, such as developing new drugs or studying drug metabolism.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of {2-iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenoxy}acetic acid involves its interaction with specific molecular targets. The nitroethenyl group can participate in redox reactions, while the iodo group can undergo substitution reactions, potentially leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting various pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Iodoacetic acid: Similar in having an iodo group but lacks the methoxy and nitroethenyl groups.
2-Iodo-5-methoxybenzoic acid: Similar in having both iodo and methoxy groups but lacks the nitroethenyl group.
4-Nitrophenoxyacetic acid: Similar in having the phenoxyacetic acid backbone and a nitro group but lacks the iodo and methoxy groups.
Uniqueness
{2-Iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenoxy}acetic acid is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for research applications.
Properties
Molecular Formula |
C11H10INO6 |
|---|---|
Molecular Weight |
379.10 g/mol |
IUPAC Name |
2-[2-iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenoxy]acetic acid |
InChI |
InChI=1S/C11H10INO6/c1-18-9-5-7(2-3-13(16)17)4-8(12)11(9)19-6-10(14)15/h2-5H,6H2,1H3,(H,14,15)/b3-2+ |
InChI Key |
RHOVDSYAJDWNHS-NSCUHMNNSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])I)OCC(=O)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C[N+](=O)[O-])I)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




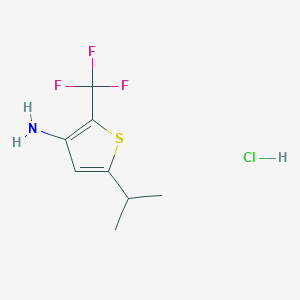

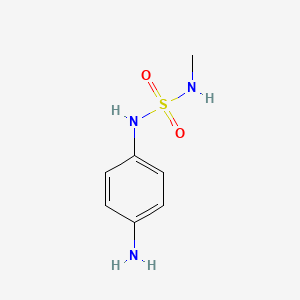
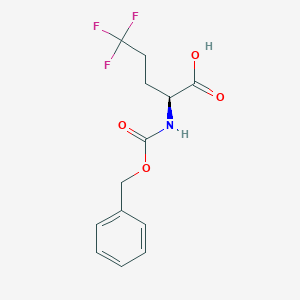
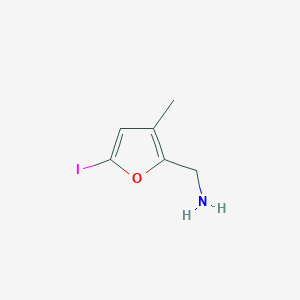

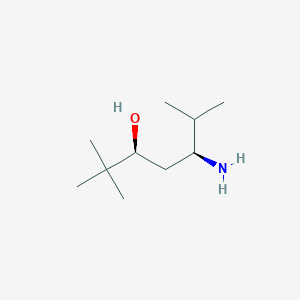
![(2-Azabicyclo[4.1.0]heptan-5-yl)methanol](/img/structure/B12994266.png)


